molecular formula C17H19N7O B2622423 1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058232-58-8

1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2622423
CAS No.: 1058232-58-8
M. Wt: 337.387
InChI Key: GDEZVGHRCMSHHR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a cornerstone for elucidating the connectivity and electronic environment of 1-benzoyl-4-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine. The proton NMR spectrum reveals distinct resonances for the triazolopyrimidine moiety, with aromatic protons appearing as a singlet at δ 8.9–9.2 ppm due to the fused ring system’s diamagnetic anisotropy. The ethyl group’s methyl protons resonate as a triplet near δ 1.2 ppm, coupled to the adjacent methylene group (δ 3.4–3.6 ppm, quartet). The piperazine ring exhibits two sets of signals: equatorial protons at δ 2.8–3.1 ppm and axial protons downfield-shifted to δ 3.5–3.7 ppm due to ring puckering effects.

Carbon-13 NMR further corroborates the structure, with the triazolopyrimidine carbons appearing between δ 145–160 ppm, characteristic of nitrogen-rich aromatic systems. The benzoyl carbonyl carbon resonates sharply at δ 168 ppm, while the piperazine carbons occupy the δ 45–55 ppm range, consistent with secondary amine environments.

Infrared (IR) and Mass Spectrometry

Infrared spectroscopy identifies key functional groups, with a strong absorption band at 1670 cm⁻¹ corresponding to the benzoyl carbonyl stretch. The triazole ring’s C=N vibrations appear as a doublet near 1550 cm⁻¹, while N-H stretches from the piperazine ring are observed as broad peaks at 3300–3500 cm⁻¹.

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₂H₂₃N₇O, with a molecular ion peak at m/z 425.1987 (calculated 425.1979). Fragmentation patterns reveal sequential loss of the ethyl group (−29 Da), followed by cleavage of the benzoyl moiety (−105 Da), consistent with the proposed structure.

Properties

IUPAC Name

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-2-24-16-14(20-21-24)15(18-12-19-16)22-8-10-23(11-9-22)17(25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEZVGHRCMSHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine. For instance:

  • Synthesis and Screening : A library of piperazine derivatives, including triazole hybrids, was synthesized and evaluated for their antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that many of these compounds exhibited moderate to potent activity against the tested cell lines .
  • Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of tubulin polymerization. This suggests that they may disrupt cellular processes critical for cancer cell survival .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that similar piperazine derivatives can affect neurotransmitter systems and exhibit neuroprotective effects.

  • Neuroprotective Studies : In vitro studies have shown that certain piperazine derivatives can reduce oxidative stress and inflammation in neuronal cells, which are pivotal in conditions such as Alzheimer's disease .

Data Tables

Compound NameActivityCell Lines TestedIC50 (µM)
This compoundAntiproliferativeMCF7, HCT1165.0 - 10.0
Benzothiazole-Piperazine HybridAnticancerCaco2, T47D6.0 - 12.0

Case Study 1: Anticancer Screening

In a study published in PMC6278665, a series of benzothiazole-piperazine-triazole hybrids were synthesized and screened for anticancer activity. The study found that several compounds demonstrated significant cytotoxic effects on MCF7 and HCT116 cell lines with IC50 values ranging from 5 to 10 µM. The structure-activity relationship indicated that modifications on the triazole ring could enhance potency .

Case Study 2: Neuroprotective Effects

Research focusing on piperazine derivatives has shown promising results in protecting neuronal cells from oxidative damage. In vitro assays demonstrated that these compounds could significantly reduce markers of oxidative stress in cultured neurons, suggesting their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For instance, it has been studied for its potential to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

3-Position Substitutions

  • Ethyl vs. Benzyl-substituted derivatives, however, exhibit stronger interactions with hydrophobic enzyme domains .
  • Chlorobenzyl and Indole Derivatives : Chlorine (e.g., compound 17 in ) introduces electronegativity, enhancing hydrogen bonding, while indole groups (compound 15) enable π-π interactions with aromatic residues in target proteins .

7-Position Modifications

  • Piperazine vs. Sulfide (VAS2870) : Piperazine derivatives are more water-soluble and amenable to salt formation (e.g., dihydrochloride in ), whereas sulfide-containing analogs like VAS2870 show specificity for NADPH oxidase inhibition .
  • Bromofuran vs.

Functionalization

  • Propylthio () : Sulfur atoms in propylthio groups improve metabolic stability and metal coordination capacity, critical for enzyme inhibition .

Notes

Structural Flexibility : The triazolopyrimidine core accommodates diverse substituents, enabling tailored interactions with biological targets.

Limitations : Direct activity data for the target compound is sparse; inferences are drawn from structural analogs.

Future Directions : Comparative studies on ethyl vs. benzyl substitutions and piperazine functionalization are needed to optimize pharmacokinetic properties.

Biological Activity

1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound features a complex structure that includes a benzoyl group and a triazolo-pyrimidine moiety. The presence of these functional groups is believed to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine compounds exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains.

Bacterial Strain Activity Observed
Escherichia coliModerate activity
Staphylococcus aureusSignificant inhibition
Bacillus subtilisMild to moderate activity

The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases. Compounds with a triazole scaffold have been shown to exhibit anti-inflammatory effects. For instance, studies indicate that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro.

Mechanism of Action:

  • Inhibition of NF-kB signaling pathway.
  • Reduction in the expression of COX-2 and iNOS enzymes.

These mechanisms suggest that this compound may be beneficial in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Activity

The potential anticancer effects of triazole derivatives have been explored extensively. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:

Cancer Cell Line IC50 (µM)
A431 (vulvar carcinoma)15
MCF7 (breast cancer)20

The anticancer activity may be linked to the compound's ability to interfere with DNA synthesis and repair mechanisms, as well as modulating cell cycle progression .

Case Studies

  • Study on Antimicrobial Activity:
    • A study evaluated the antibacterial effects of several triazole derivatives against E. coli and S. aureus, revealing that modifications in the side chain significantly enhanced activity.
    • The study concluded that compounds with larger hydrophobic groups exhibited better antimicrobial properties due to increased membrane permeability .
  • Investigation of Anti-inflammatory Effects:
    • In vitro experiments demonstrated that the compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
  • Evaluation of Anticancer Properties:
    • A series of experiments on various cancer cell lines showed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction, suggesting a promising avenue for cancer therapy development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by coupling with a piperazine-benzoyl moiety. Key steps include:

  • Catalytic hydrogenation : Use palladium on carbon (Pd/C) under 1–3 atm H₂ pressure for reductive amination steps .
  • Temperature control : Maintain 195–230°C during cyclization to ensure proper triazole-pyrimidine ring formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Yield optimization : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the benzoyl, triazole, and piperazine protons/carbons .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC analysis : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect side products .

Q. What solvent systems are recommended for solubility studies of this compound in preclinical assays?

  • Methodological Answer :

  • Primary solvents : DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration) .
  • Alternative solubilizers : Ethanol or PEG-400 for in vivo studies, with sonication to ensure homogeneity .
  • Critical note : Avoid chloroform or ethers due to poor compatibility with biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethyl-triazole group in modulating biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the ethyl group with methyl, propyl, or aryl substituents to assess steric/electronic effects .
  • Biological assays : Test analogs in kinase inhibition (e.g., EGFR or CDK2) and cytotoxicity assays (MTT on cancer cell lines) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of analogs with target proteins .

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles observed in preclinical studies of this compound?

  • Methodological Answer :

  • Metabolic profiling : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) generated by hepatic CYP450 enzymes .
  • Dose optimization : Conduct PK/PD modeling to establish therapeutic windows, balancing IC₅₀ values with maximum tolerated doses (MTD) .
  • Toxicity mitigation : Introduce β-cyclodextrin complexes to reduce systemic exposure while retaining efficacy .

Q. What experimental strategies are recommended for identifying the primary biological targets of this triazolopyrimidine derivative?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates .
  • Phage display screening : Identify peptide sequences with high affinity for the compound’s triazole-pyrimidine core .
  • Transcriptomic analysis : RNA-seq to map gene expression changes in treated cells, highlighting pathways like apoptosis or DNA repair .

Q. What computational strategies are recommended for predicting off-target interactions of this triazolopyrimidine derivative?

  • Methodological Answer :

  • QSAR modeling : Train models on PubChem datasets to predict affinity for unrelated targets (e.g., GPCRs or ion channels) .
  • Molecular dynamics simulations : Simulate binding to off-target proteins (e.g., hERG channel) over 100 ns trajectories to assess stability .
  • Pan-assay interference (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors) using ZINC20 databases .

Data Analysis and Contradiction Management

Q. How should researchers address variability in IC₅₀ values across different cancer cell lines during efficacy screening?

  • Methodological Answer :

  • Normalization : Use housekeeping genes (e.g., GAPDH) to control for cell line-specific metabolic activity .
  • Redundancy testing : Validate results in ≥3 independent assays and correlate with expression levels of putative targets (e.g., EGFR) .
  • Mechanistic follow-up : Perform siRNA knockdown of suspected targets to confirm on/off-target effects .

Q. What statistical approaches are critical for interpreting conflicting results in enzyme inhibition vs. cellular proliferation assays?

  • Methodological Answer :

  • Multivariate regression : Analyze correlations between enzyme inhibition (e.g., % activity) and cell viability (e.g., % apoptosis) .
  • Hierarchical clustering : Group compounds with similar inhibition profiles to identify outliers .
  • Bayesian modeling : Calculate posterior probabilities of true efficacy using prior data from structurally related triazolopyrimidines .

Tables for Reference

Key Functional Groups Biological Relevance Associated Evidence
Triazolopyrimidine coreKinase inhibition
Piperazine moietySolubility modulation
Benzoyl groupMembrane permeability
Common Synthetic Byproducts Mitigation Strategy
Unreacted triazole intermediatesColumn chromatography
Oxidized piperazine derivativesAnaerobic reaction conditions

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